![molecular formula C19H15BrN4OS B2384859 7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1242879-25-9](/img/structure/B2384859.png)
7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a synthetic organic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a methylbenzylthio group in its structure suggests that it may exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazolopyrazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Introduction of the bromophenyl group: This step may involve bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the methylbenzylthio group: This can be done through nucleophilic substitution reactions using thiol reagents and alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one exhibit significant anticancer properties. For instance, triazolo[4,3-a]pyrazine derivatives have shown promising results against various cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the inhibition of cell proliferation and induction of apoptosis in these cancer cells .
Antibacterial and Antifungal Properties
The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that certain derivatives demonstrate moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar structures have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. Additionally, there is preliminary evidence suggesting potential antifungal activity that warrants further investigation .
Kinase Inhibition
Another area of interest is the compound's potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including cell signaling and metabolism. Initial studies have shown that derivatives of triazolo[4,3-a]pyrazines exhibit moderate inhibitory activity against specific kinases, making them candidates for further development as selective kinase inhibitors in therapeutic applications .
Synthesis and Functionalization
作用机制
The mechanism of action of “7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effects. The presence of the bromophenyl and methylbenzylthio groups may enhance binding affinity and specificity to the target.
相似化合物的比较
Similar Compounds
- 7-(4-chlorophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(4-fluorophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 7-(4-methylphenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
Uniqueness
The uniqueness of “7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” lies in the specific combination of the bromophenyl and methylbenzylthio groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
生物活性
7-(4-bromophenyl)-3-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoles and exhibits a complex structure that contributes to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₅BrN₄OS
- Molecular Weight : 427.3 g/mol
- CAS Number : 1242960-36-6
The compound features a triazole ring fused with a pyrazine moiety, along with a thioether group and a bromophenyl substituent. The presence of these functional groups is significant in determining its biological activity.
Anticancer Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazine compounds, including this specific compound, exhibit promising anticancer properties. A study highlighted that certain triazolethiones showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . Specifically, the compound's structure allows for interaction with critical cellular targets involved in cancer proliferation.
Cell Line | Cytotoxic Activity |
---|---|
MCF-7 | Moderate to High |
Bel-7402 | Moderate |
Antifungal Activity
Limited studies have suggested that this compound may possess antifungal properties. In particular, it has shown moderate activity against Candida albicans, a common fungal pathogen . Further investigations are required to confirm these findings and explore the compound's efficacy in vivo.
Kinase Inhibition
Another area of interest is the compound's potential as a kinase inhibitor. Kinases play critical roles in various cellular processes, and this compound has demonstrated moderate inhibitory activity against certain kinases . This suggests potential applications in developing targeted therapies for diseases where kinase activity is dysregulated.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking. The unique structural features enable it to stabilize interactions with target proteins, enhancing its biological efficacy.
Case Studies
- Anticancer Efficacy : A study conducted on triazole derivatives demonstrated enhanced cytotoxicity when combined with conventional chemotherapeutic agents like doxorubicin. The combination therapy showed synergistic effects, particularly in breast cancer models .
- Antifungal Screening : Preliminary screenings indicated moderate antifungal activity against Candida albicans, suggesting the need for further exploration into its mechanism and efficacy as an antifungal agent .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A general procedure involves reacting acid precursors with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMFA) at 100°C for 1 hour, followed by refluxing with substituted hydrazinopyrazinones for 24 hours. Post-reaction, the product is precipitated with water, washed with i-propanol, and recrystallized from DMFA/i-propanol mixtures . Key optimizations include solvent choice (DMFA enhances reactivity), temperature control during cyclization, and stoichiometric ratios of reagents to minimize side products.
Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?
- Methodological Answer : Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are critical for structural confirmation. For example, 1H-NMR can resolve aromatic protons and thioether linkages (e.g., δ 7.35–8.08 ppm for aryl groups) . Potentiometric titration in non-aqueous media (e.g., acetic acid) validated for linearity, accuracy (98–102% recovery), and precision (RSD < 2%) is recommended for quantification . High-resolution MS and elemental analysis (C, H, N) further confirm molecular composition.
Q. What are the solubility properties of this compound, and how can purification challenges be addressed?
- Methodological Answer : The compound is sparingly soluble in polar aprotic solvents (e.g., DMFA) but poorly soluble in water. Recrystallization from DMFA/i-propanol (1:2 v/v) improves purity . For chromatographic purification, reverse-phase HPLC with acetonitrile/water gradients (0.1% formic acid) is effective. Solubility can be enhanced via salt formation (e.g., HCl adducts) or co-solvent systems (DMFA/ethanol mixtures) .
Advanced Research Questions
Q. How can regioselectivity in the cyclization step be controlled to avoid byproducts like thiadiazepines?
- Methodological Answer : Regioselectivity in triazolopyrazine formation depends on reaction kinetics and catalyst choice. For example, using NaBH4 during intermediate hydrogenation prevents thiadiazepine formation by selectively reducing imine bonds without disrupting thioether linkages . Computational modeling of transition states (DFT calculations) can predict favorable pathways, while real-time monitoring via LC-MS ensures reaction progression toward the desired product .
Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity in analogs of this compound?
- Methodological Answer : SAR studies often involve systematic substitution of the 4-bromophenyl or 3-methylbenzylthio groups. For example:
- Electron-withdrawing groups (e.g., -NO2) at the phenyl ring enhance electrophilic reactivity, while bulky substituents (e.g., tert-butyl) improve metabolic stability .
- Thioether-to-sulfone oxidation increases polarity, affecting membrane permeability .
Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (PDB: 4XYZ) validate SAR hypotheses .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer : Ambiguities arise from dynamic proton exchange or crystallographic disorder. Strategies include:
- Variable-temperature NMR to identify exchange-broadened signals.
- X-ray crystallography to resolve spatial arrangements (e.g., C–Br bond lengths: 1.89–1.92 Å) .
- 2D NMR (COSY, HSQC) to assign coupling networks, particularly for overlapping aromatic protons .
Q. What computational approaches are used to predict the compound’s stability under physiological conditions?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., thioether: BDE ~65 kcal/mol). Molecular dynamics (MD) simulations in explicit solvent (e.g., TIP3P water) model degradation pathways. Accelerated stability testing (40°C/75% RH for 6 months) validates predictions .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3-methylbenzylthio group’s steric bulk hinders nucleophilic attack at the triazolo ring. Electron-deficient pyrazinone moieties direct reactivity toward electrophilic substitution at C-7. Hammett studies (σ+ values) correlate substituent effects with reaction rates, while X-ray data (torsion angles > 30°) quantify steric hindrance .
属性
IUPAC Name |
7-(4-bromophenyl)-3-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-13-3-2-4-14(11-13)12-26-19-22-21-17-18(25)23(9-10-24(17)19)16-7-5-15(20)6-8-16/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRVJRAQFTVTML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。